Linotroban's Antithrombotic Efficacy in Human Blood Flow Model: A Direct Comparator to Sulotroban's Class Profile
Linotroban (HN-11500) demonstrates a specific and quantifiable reduction in thrombus formation under high-shear arterial flow conditions, a key differentiation from earlier TXA2 antagonists like Sulotroban, which lacked such detailed human flow-model data at the time of Linotroban's development [1]. In a study using human non-anticoagulated blood perfused over collagen at a shear rate of 2,600 s⁻¹ (simulating a moderately stenosed artery), a single 100 mg oral dose of Linotroban significantly reduced thrombus volume by 32% compared to baseline . This effect was not observed at the lower shear rate of 650 s⁻¹, highlighting its specific efficacy under pathological high-shear conditions .
| Evidence Dimension | Reduction in thrombus volume under high-shear arterial flow |
|---|---|
| Target Compound Data | 32% reduction in thrombus volume (p<0.05) |
| Comparator Or Baseline | Baseline (pre-dose) thrombus volume; Sulotroban (BM-13177) as a class comparator with no equivalent human flow-model data in the same publication era [1] |
| Quantified Difference | 32% reduction relative to baseline; comparator lacks this specific quantitative evidence in a human ex vivo arterial model |
| Conditions | Human non-anticoagulated blood, collagen type III surface, shear rate 2,600 s⁻¹, single oral dose of 100 mg Linotroban |
Why This Matters
This evidence confirms Linotroban's efficacy under pathologically relevant arterial flow conditions, a critical performance benchmark not established for all 'troban' class antagonists, making it a more predictive tool for arterial thrombosis research.
- [1] Evidence for homogeneity of thromboxane A2 receptor using structurally different antagonists. J Pharmacol Exp Ther. 1986;237(1):125-130. PMID: 3007739. View Source
